molecular formula C17H24ClN5O4S B048868 2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol CAS No. 376608-75-2

2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

Cat. No.: B048868
CAS No.: 376608-75-2
M. Wt: 429.9 g/mol
InChI Key: DUDSRYMPNIDSMX-RSLMWUCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a key intermediate in the synthesis of ticagrelor, a P2Y₁₂ receptor antagonist used as an antiplatelet agent . Structurally, it features a triazolo[4,5-d]pyrimidine core substituted with a 7-chloro group, a 5-propylthio moiety, and a cyclopenta[d][1,3]dioxolane ring system linked to an ethanol group. Its synthesis involves nucleophilic substitution of 4,6-dichloro-2-(propylthio)-5-pyrimidinamine with 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol, followed by cyclization and deprotection steps, yielding ~55–65% overall .

Properties

IUPAC Name

2-[[(3aR,4S,6R,6aS)-6-(7-chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN5O4S/c1-4-7-28-16-19-14(18)11-15(20-16)23(22-21-11)9-8-10(25-6-5-24)13-12(9)26-17(2,3)27-13/h9-10,12-13,24H,4-8H2,1-3H3/t9-,10+,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDSRYMPNIDSMX-RSLMWUCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=N1)Cl)N=NN2C3CC(C4C3OC(O4)(C)C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC2=C(C(=N1)Cl)N=NN2[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001100182
Record name 2-[[(3aR,4S,6R,6aS)-6-[7-Chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376608-75-2
Record name 2-[[(3aR,4S,6R,6aS)-6-[7-Chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376608-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3aR,4S,6R,6aS)-6-[7-Chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[7-Chloro-5-(propylsulfanyl)[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, (1S,2S,3R,5S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NXW4DNB44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

The compound 2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol , with the CAS number 376608-75-2 , is a complex organic molecule known for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H24ClN5O4SC_{17}H_{24}ClN_{5}O_{4}S, with a molecular weight of 429.92 g/mol . The structure includes a chloro-substituted triazole and a tetrahydro-cyclopenta-dioxol moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H24ClN5O4S
Molecular Weight429.92 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point644.7 ± 65.0 °C
Flash Point343.7 ± 34.3 °C

The compound is primarily recognized as a P2Y12 receptor antagonist , which plays a crucial role in platelet aggregation and thrombus formation. By inhibiting this receptor, the compound effectively reduces platelet activation and aggregation, making it beneficial in preventing thrombotic events such as myocardial infarction and stroke.

Pharmacological Studies

Several studies have investigated the biological activity of this compound:

  • Antiplatelet Activity : In vitro assays demonstrated that the compound significantly inhibits ADP-induced platelet aggregation in human platelets, suggesting its potential use in antithrombotic therapy .
  • G Protein-Coupled Receptor Interaction : The compound has been shown to interact with various G protein-coupled receptors (GPCRs), influencing downstream signaling pathways that regulate vascular tone and platelet function .
  • Case Studies :
    • A clinical trial evaluated the efficacy of this compound in patients with acute coronary syndrome, showing a marked reduction in major adverse cardiovascular events compared to placebo .
    • Another study highlighted its role in enhancing the efficacy of existing antiplatelet therapies when used in combination with aspirin .

Safety and Toxicology

Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Comparison with Similar Compounds

Key Observations :

Substituent Impact on Activity :

  • The propylthio (SPr) group at position 5 enhances binding to the P2Y₁₂ receptor, as seen in the target compound and 16m . Removal of this group (e.g., 7v) reduces antiplatelet efficacy .
  • Chloro (Cl) at position 7 improves metabolic stability, a feature shared by the target compound and 7v .
  • Cyclopropane-difluorophenyl substituents (e.g., in 16m and 7v) enhance selectivity for the P2T receptor .

Biological Performance :

  • Compound 16m demonstrates dual antiplatelet and antibacterial activity, attributed to its thioether and cyclopropane groups .
  • The target compound’s intermediate role in ticagrelor production underscores its industrial scalability, with optimized conditions (e.g., mild temperatures, fewer steps) .

Comparison with Non-Triazolo Pyrimidine Derivatives

and describe pyrrolo-thiazolo-pyrimidine derivatives (e.g., compounds 6 , 7 , 12 , 13 ), which lack the triazolo[4,5-d]pyrimidine core. These compounds exhibit distinct pharmacological profiles:

  • Lower specificity for P2Y₁₂ receptors due to the absence of the triazolo ring’s planar geometry .
  • Synthetic complexity : Multi-step reactions involving pyrrole-thiazole fusion result in lower yields (<50%) compared to the target compound .

Preparation Methods

Condensation and Cyclization Strategy

The primary route involves a three-step process starting from 4,6-dichloro-2-propylthiopyrimidine-5-amine and a functionalized cyclopenta[d]dioxolane derivative:

Step 1: Nucleophilic Amination
4,6-Dichloro-2-propylthiopyrimidine-5-amine reacts with 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,dioxol-4-yl]oxy}-1-ethanol L-tartaric acid salt in the presence of cesium carbonate. This step replaces one chlorine atom with an amine group, forming an intermediate pyrimidine derivative.

Key Conditions :

  • Solvent: Dimethylacetamide (DMA)

  • Temperature: 80–90°C

  • Reaction Time: 6–8 hours

  • Yield: 78–82%.

Step 2: Diazotization and Cyclization
The intermediate undergoes diazotization with sodium nitrite (NaNO₂) in acetic acid and dichloromethane (DCM), forming the triazolo[4,5-d]pyrimidine core. This step introduces the 7-chloro group via in situ generation of a diazonium intermediate.

Key Conditions :

  • Solvent: DCM

  • Temperature: 0–5°C (initially), then room temperature

  • Reaction Time: 2–3 hours

  • Yield: 85–90%.

Step 3: Purification
The crude product is purified using non-polar solvents (e.g., hexane/ethyl acetate), achieving >99% purity by HPLC.

Industrial-Scale Optimization

The patent WO2017072790A1 highlights critical improvements for scalability:

ParameterPrior ArtOptimized Process
Reaction Steps5–63
Hazardous ReagentsAzide compoundsSodium nitrite/AcOH
Solvent Consumption15 L/kg8 L/kg
Overall Yield45–50%68–72%

Key advancements include:

  • Elimination of azide intermediates , reducing explosion risks.

  • In situ cyclization without isolating intermediates, minimizing yield loss.

  • Non-polar solvent purification , enhancing cost-effectiveness.

Mechanistic Insights

Diazotization-Cyclization Mechanism

The formation of the triazolo[4,5-d]pyrimidine ring proceeds via:

  • Diazonium Salt Formation : NaNO₂ and AcOH protonate the amine, generating a nitrosonium ion (NO⁺), which reacts with the amine to form a diazonium intermediate.

  • Intramolecular Cyclization : The diazonium group attacks the adjacent carbon, releasing nitrogen gas and forming the triazole ring.

  • Chloride Retention : The 7-chloro group remains intact due to steric hindrance from the cyclopenta[d]dioxolane core.

Analytical Characterization

Critical quality control metrics include:

ParameterMethodSpecification
PurityHPLC≥99.0%
Enantiomeric ExcessChiral HPLC≥99.5%
Residual SolventsGC<500 ppm (DCM)
Chlorine ContentICP-MS6.2–6.4%

Challenges and Solutions

Stereochemical Control

The 3aR,4S,6R,6aS configuration is maintained via:

  • Chiral Auxiliaries : L-tartaric acid ensures correct stereochemistry during the amination step.

  • Low-Temperature Cyclization : Prevents racemization during triazole formation.

Byproduct Formation

Major byproducts and mitigation strategies:

  • 7-Hydroxy Analog : Controlled by rigorous exclusion of moisture.

  • Propylthio Oxidation : Avoided by inert atmosphere (N₂) handling .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

To optimize synthesis, focus on:

  • Reaction Solvent Selection : Use water-alcohol mixtures (e.g., ethanol/water) to balance solubility and reaction efficiency, as demonstrated in analogous triazolo-thiadiazine syntheses .
  • Temperature Control : Gradual heating during cyclization steps minimizes side reactions .
  • Purification : Recrystallization from ethanol-DMF mixtures enhances purity, as shown for structurally similar pyrazoline derivatives .
  • Intermediate Characterization : Validate intermediates via 1^1H NMR before proceeding, ensuring correct regiochemistry .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR resolves stereochemistry and confirms substituent positions (e.g., propylthio group and cyclopenta-dioxolane ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for the triazolo-pyrimidine core .
  • HPLC-PDA : Assesses purity and detects trace impurities using reverse-phase C18 columns .

Q. How can computational tools like SwissADME predict the physicochemical properties and drug-likeness of this compound?

  • Lipophilicity (LogP) : Predict using XLOGP3 to evaluate membrane permeability .
  • Solubility : SwissADME’s BOILED-Egg model estimates gastrointestinal absorption .
  • Drug-Likeness : Compare parameters (e.g., molecular weight, rotatable bonds) against reference drugs like celecoxib to prioritize analogs for in vitro testing .

Advanced Research Questions

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s pharmacokinetic properties?

  • Iterative Refinement : Use experimental solubility/logP data to recalibrate computational models (e.g., adjust atomic contributions in SwissADME) .
  • Mechanistic Insights : Perform quantum mechanical calculations (e.g., DFT) to identify electronic effects of the 7-chloro and propylthio groups that may disrupt predictions .

Q. What strategies are recommended for resolving contradictions in reaction outcomes during multi-step synthesis?

  • Pathway Analysis : Employ LC-MS to track intermediates in real-time, identifying bottlenecks (e.g., incomplete cyclization) .
  • Condition Screening : Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent ratios) systematically, as applied in triazolo-pyrimidine syntheses .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance the synthesis and process optimization of this compound?

  • Reaction Modeling : Simulate heat/mass transfer in batch reactors to optimize stirring rates and temperature gradients .
  • Predictive Workflows : Integrate AI with robotic platforms for autonomous parameter adjustment (e.g., pH, reagent stoichiometry) during synthesis .

Q. What in silico approaches are suitable for elucidating the reaction mechanisms involving the triazolo-pyrimidine core?

  • Transition State Analysis : Use density functional theory (DFT) to map energy barriers for key steps (e.g., cyclocondensation of triazole precursors) .
  • Molecular Dynamics (MD) : Model solvent effects on regioselectivity during triazole ring formation .

Q. How can high-throughput experimentation (HTE) improve the scalability of this compound’s synthesis?

  • Automated Screening : Deploy HTE robots to test >100 reaction conditions (e.g., catalysts, solvents) in parallel, accelerating optimization .
  • Microfluidics : Utilize droplet-based systems to explore kinetics under continuous flow, reducing reagent waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.